

A Comprehensive Technical Guide to N-(2,6-Dimethylphenyl)formamide

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Compound of Interest

Compound Name: **N-(2,6-Dimethylphenyl)formamide**

Cat. No.: **B181092**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-(2,6-Dimethylphenyl)formamide**, covering its chemical identity, properties, synthesis, and analytical methods. A significant focus is placed on its biological context as a metabolite of the formamidine pesticide Amitraz, including the relevant signaling pathways.

Chemical Identity and Properties

N-(2,6-Dimethylphenyl)formamide is an organic compound classified as a formamide derivative. Its IUPAC name is **N-(2,6-dimethylphenyl)formamide**^[1]. It is recognized primarily as a transformation product and metabolite of the widely used acaricide and insecticide, Amitraz^{[2][3]}.

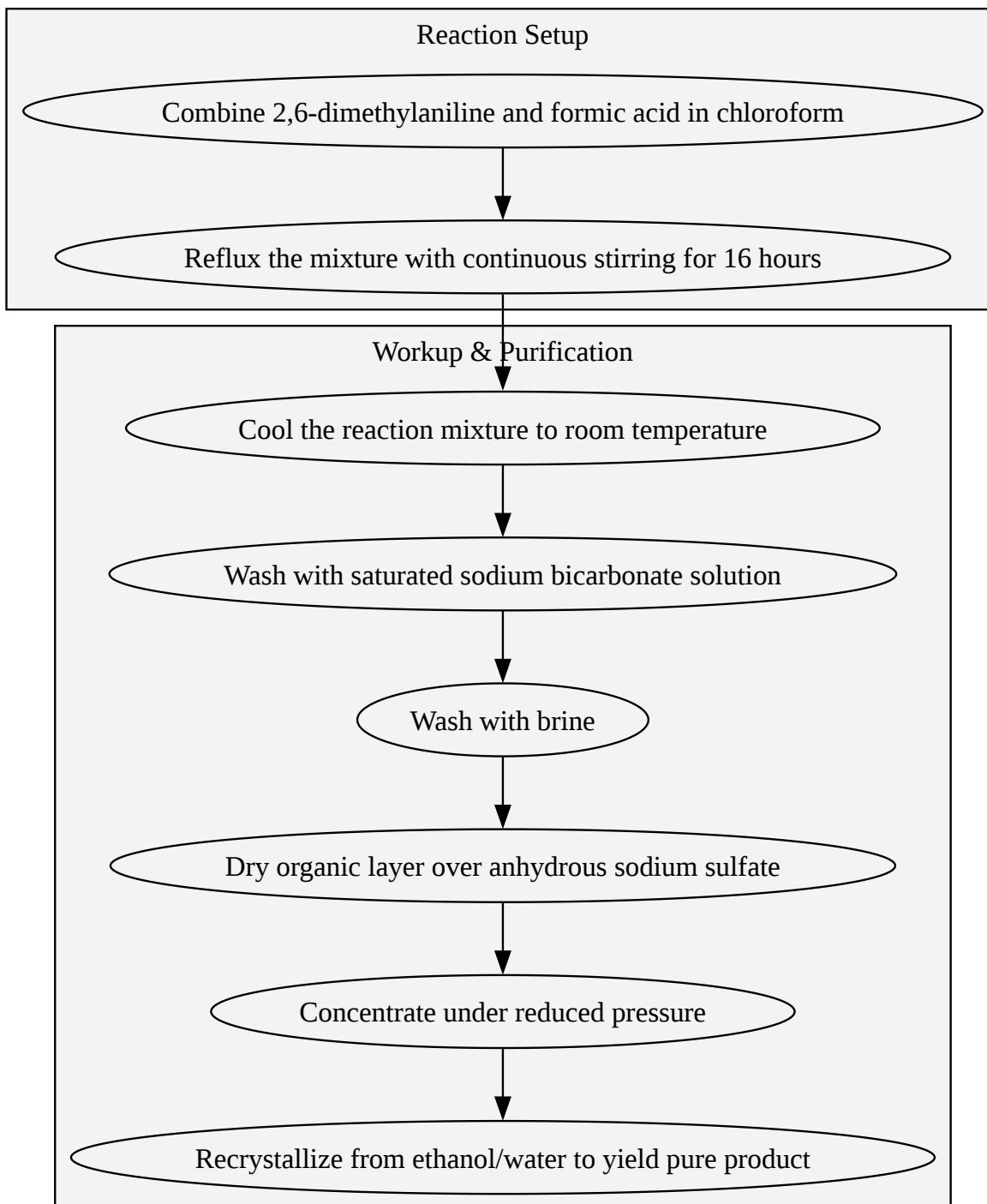
The key quantitative properties of **N-(2,6-Dimethylphenyl)formamide** are summarized in the table below. This data is essential for its characterization, handling, and analysis.

Property	Value	Source(s)
IUPAC Name	N-(2,6-dimethylphenyl)formamide	[1]
Molecular Formula	C ₉ H ₁₁ NO	[1]
Molecular Weight	149.19 g/mol	[1]
CAS Number	607-92-1	[1]
Appearance	Solid	
Melting Point	166-170 °C	
Boiling Point	305.5 °C at 760 mmHg	
Density	1.075 g/cm ³	
Spectroscopic Data		
Infrared (IR) Spectrum	Data available from PubChem and SpectraBase.	[1]
Mass Spectrum	Principal peaks (m/z): 149, 120, 106. Data available from NIST and PubChem.	[1]
¹³ C NMR Spectrum	Data available from ChemicalBook.	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **N-(2,6-Dimethylphenyl)formamide** are crucial for research and development. The following protocols are based on established procedures for structurally related compounds.

This protocol describes the synthesis of **N-(2,6-Dimethylphenyl)formamide** via the direct formylation of 2,6-dimethylaniline, adapted from procedures for similar substituted anilines^[5].



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Caption: General workflow for the GC-MS analysis of **N-(2,6-Dimethylphenyl)formamide**.

Methodology:

- **Sample Preparation:** Extract the analyte from the sample matrix using a suitable organic solvent like ethyl acetate. Concentrate the extract and reconstitute in a known volume of solvent. An internal standard may be added for improved accuracy.
- **GC Conditions:**
 - **Injector:** 250°C, splitless mode.
 - **Column:** 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).
 - **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
 - **Oven Program:** Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
- **MS Conditions:**
 - **Ion Source:** Electron Ionization (EI) at 70 eV.
 - **Source Temperature:** 230°C.
 - **Acquisition Mode:** Selected Ion Monitoring (SIM) using characteristic ions (e.g., quantifier m/z 149, qualifier m/z 120).
- **Quantification:** Prepare a calibration curve using certified standards of **N-(2,6-Dimethylphenyl)formamide**. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

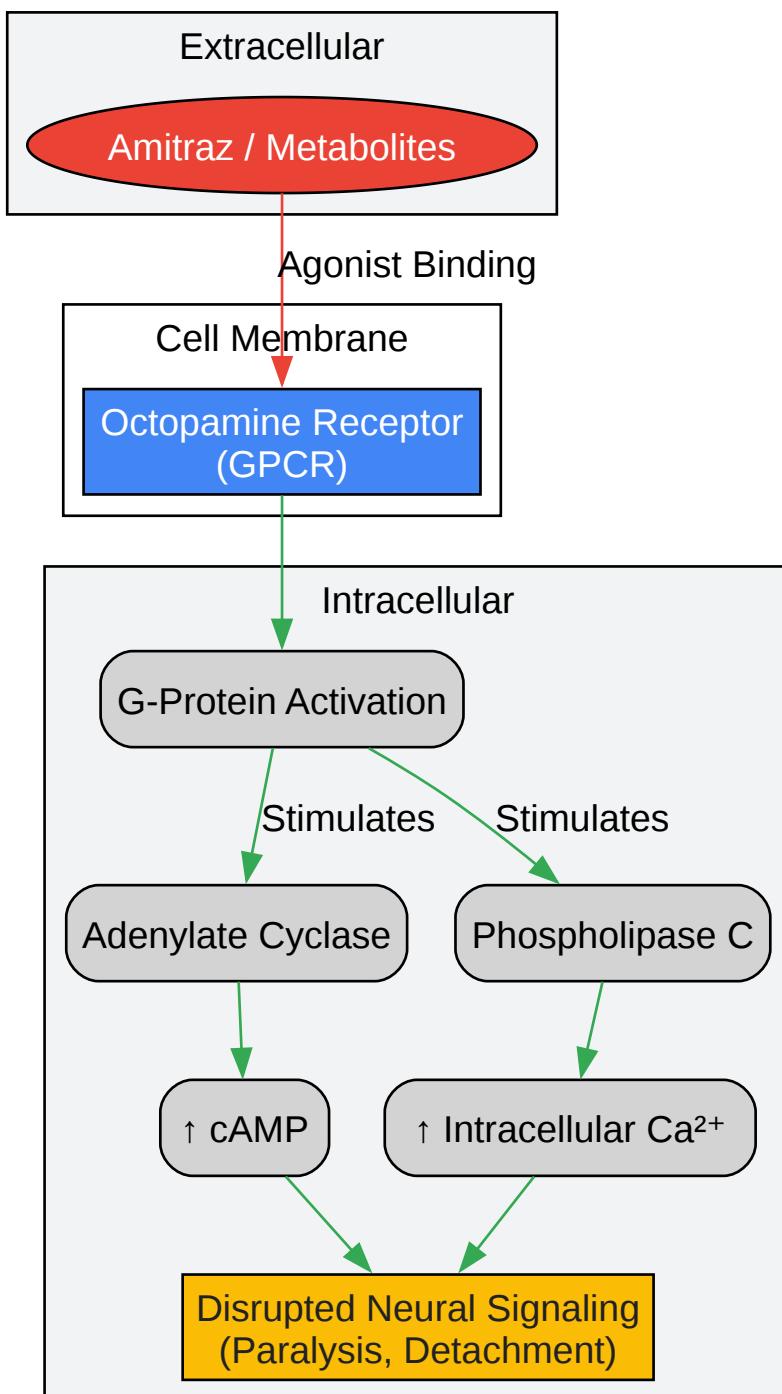
The primary biological relevance of **N-(2,6-Dimethylphenyl)formamide** stems from its role as a metabolite of the pesticide Amitraz. The toxicological and pharmacological effects of Amitraz are mediated through specific signaling pathways, which are likely targets for its metabolites as well.

In invertebrates such as ticks and mites, Amitraz functions primarily as an agonist of octopamine receptors.^[6]^[7] These are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. The active metabolite of Amitraz, N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF), is a particularly potent activator of these receptors.^[8] Agonism at octopamine receptors disrupts normal nerve function, leading to over-excitation, paralysis, and death of the arthropod.^[7] The downstream signaling involves modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca^{2+}).^[6]

In mammals, Amitraz exhibits toxicity by acting as a potent alpha-2-adrenergic receptor agonist in the central nervous system.^[7]^[9] This interaction leads to symptoms such as sedation, bradycardia, and hypotension.

The diagram below illustrates the signaling cascade disrupted by Amitraz and its active metabolites in invertebrates.

Octopamine Receptor Signaling Pathway Disruption

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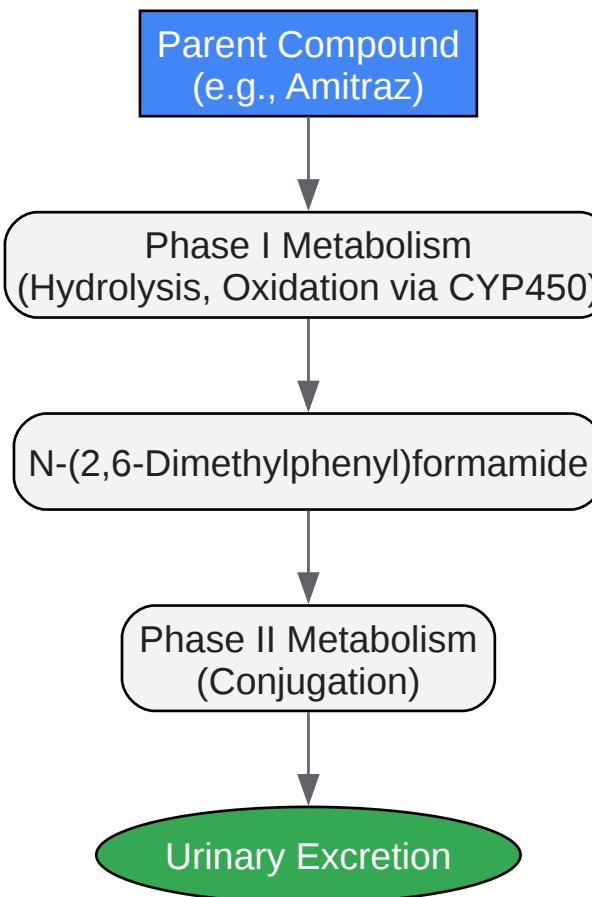
Caption: Agonism of octopamine receptors by Amitraz metabolites disrupts downstream signaling.

Metabolism

Understanding the metabolic fate of formamidine compounds is critical for toxicology and drug development. **N-(2,6-Dimethylphenyl)formamide** is formed through the metabolism of its parent compound.

Amitraz is metabolized in vivo, and one of the degradation products found in urine is 2,4-dimethylformanilide (an isomer of the title compound), indicating that hydrolysis of the formamidine linkage is a key metabolic step.^[2] The general metabolism of N,N-dialkylformamides, such as the widely studied N,N-dimethylformamide (DMF), involves oxidative pathways catalyzed by cytochrome P450 enzymes.^{[10][11]} The major pathway for DMF involves hydroxylation of a methyl group to form N-(hydroxymethyl)-N-methylformamide (HMMF), which can then be further metabolized.^{[11][12][13]}

The diagram below outlines a generalized metabolic workflow applicable to formamide compounds.



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Caption: Generalized metabolic workflow for the formation and clearance of formamide metabolites.

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